molecular formula C5H2ClFIN B14060531 3-Chloro-2-fluoro-6-iodopyridine

3-Chloro-2-fluoro-6-iodopyridine

Cat. No.: B14060531
M. Wt: 257.43 g/mol
InChI Key: JRDAFFCOCZWIEO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction in the presence of ammonium formate . This method yields the desired compound in high yields.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process typically involves halogen exchange reactions and careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-fluoro-6-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-iodopyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms on the pyridine ring influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 2-Chloro-6-fluoropyridine

Uniqueness

3-Chloro-2-fluoro-6-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound in various chemical reactions and applications. The presence of iodine, in particular, enhances its reactivity in coupling reactions compared to other halogenated pyridines .

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

3-chloro-2-fluoro-6-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H

InChI Key

JRDAFFCOCZWIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)F)I

Origin of Product

United States

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